molecular formula C8H8N2S B13312525 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile

4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile

Cat. No.: B13312525
M. Wt: 164.23 g/mol
InChI Key: BAMFWWJNYLRZIO-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a pyridine derivative in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonitrile

InChI

InChI=1S/C8H8N2S/c9-6-10-3-1-8-7(5-10)2-4-11-8/h2,4H,1,3,5H2

InChI Key

BAMFWWJNYLRZIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C#N

Origin of Product

United States

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